molecular formula C5H6N2O2 B131476 Thymine CAS No. 65-71-4

Thymine

Cat. No.: B131476
CAS No.: 65-71-4
M. Wt: 126.11 g/mol
InChI Key: RWQNBRDOKXIBIV-UHFFFAOYSA-N
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Description

Thymine is a pyrimidine nucleobase that is uracil in which the hydrogen at position 5 is replaced by a methyl group. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine nucleobase and a pyrimidone.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Phomopsis velata, Huperzia serrata, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
One of four constituent bases of DNA.
See also: Pyrimidine (subclass of).

Mechanism of Action

Target of Action

Thymine, also known as 5-methyluracil, is one of the four nucleobases in the nucleic acid of DNA . The primary targets of this compound are the enzymes Deoxyribodipyrimidine photo-lyase and Thymidine phosphorylase . These enzymes play crucial roles in DNA repair and nucleotide metabolism respectively.

Mode of Action

This compound pairs with adenine in the DNA structure via two hydrogen bonds, thereby stabilizing the nucleic acid structures . This base pairing is fundamental to the preservation of the DNA double helix structure and the accurate transcription and replication of genetic information.

Biochemical Pathways

This compound is involved in the pyrimidine metabolism pathway . It is a key component in the synthesis of DNA and plays a significant role in cell division and genetic replication. This compound, when combined with deoxyribose (a sugar), forms a nucleoside called thymidine. Thymidine can be phosphorylated with up to three phosphoric acid groups, producing deoxythymidine monophosphate (dTMP), deoxythymidine diphosphate (dTDP), or deoxythymidine triphosphate (dTTP), which are essential for DNA synthesis and repair .

Pharmacokinetics

It’s known that this compound cannot be stored in large quantities in the body . It’s also known that this compound bases are frequently oxidized to hydantoins over time after the death of an organism .

Result of Action

The primary result of this compound’s action is the successful replication of DNA during cell division. By pairing with adenine, this compound ensures the accurate transcription of genetic information, which is crucial for the synthesis of proteins and the regulation of cellular functions . Mutations can occur when two adjacent this compound molecules form a this compound dimer in the presence of ultraviolet light, causing “kinks” in the dna molecule that inhibit normal function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, ultraviolet light can cause this compound molecules to form dimers, leading to DNA mutations . Additionally, the availability of this compound can influence its action. During the growth of certain organisms, an imbalance of this compound availability, either a deficiency or an excess, can cause increased mutation .

Biochemical Analysis

Biochemical Properties

Thymine pairs with adenine (A) via two hydrogen bonds, which stabilize the nucleic acid structures in DNA . This pairing is crucial for the accurate replication and transcription of genetic information .

Cellular Effects

Exposure to ultraviolet radiation can cause a common DNA mutation where two adjacent this compound molecules form a dimer. This process causes damage, inhibiting the normal function of the DNA, which cannot then be replicated or transcribed . Unrepaired dimers can lead to melanoma .

Molecular Mechanism

This compound’s molecular mechanism involves forming two hydrogen bonds with adenine in DNA. This stabilizes the nucleic acid structures and is crucial for the accurate replication and transcription of genetic information .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can change over time. For instance, exposure to ultraviolet light can cause this compound dimers, which inhibit the normal function of DNA . Over time, these dimers can lead to mutations and potentially cancer if not repaired .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA synthesis. It pairs with adenine during DNA replication, playing a crucial role in the accurate transcription of genetic information .

Transport and Distribution

This compound is transported and distributed within cells as part of the DNA molecule. It pairs with adenine during DNA replication, which is then distributed to new cells during cell division .

Subcellular Localization

This compound is located within the nucleus of a cell as it is a component of DNA. It plays a crucial role in the replication and transcription of genetic information, which occurs in the nucleus .

Properties

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQNBRDOKXIBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6N2O2
Record name thymine
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Related CAS

28806-14-6
Record name 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer
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DSSTOX Substance ID

DTXSID4052342
Record name Thymine
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Molecular Weight

126.11 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Thymine
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Solubility

3.82 mg/mL
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Vapor Pressure

0.00000133 [mmHg]
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CAS No.

65-71-4, 2792-47-4
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Record name Methyl-3H thymidine
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Record name Thymine
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Melting Point

320 °C
Record name Thymine
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Record name Thymine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

1.5M Tetra(n-butyl)ammonium hydroxide (4.22 ml., 6.335 mole) was added to a suspension of thymine (0.913 g., 7.24 mole) in dimethylformamide (15 ml. ). The mixture was stirred for 10 minutes, and the dimethylformamide was removed in vacuo. Additional dimethylformamide (20 ml. ) was added to the white residue, and removed in vacuo. This process was repeated four times and the residue was dried under a vacuum (0.1 mm) at 50° C. overnight affording the tetra(n-butyl)ammonium salt of thymine.
Name
Tetra(n-butyl)ammonium hydroxide
Quantity
4.22 mL
Type
reactant
Reaction Step One
Quantity
0.913 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Name
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Name
Cc1cn(C2CCC(CO)(CO)O2)c(=O)[nH]c1=O
Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of the 4'-α and 4'-β isomers of 3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine (26 mg, 0.05 mM), prepared, e.g., as described in Preparation 6, 10% Pd-C (palladium on carbon) (15 mg), 1 N NaOH (2 drops) in CH3OH was stirred under hydrogen atmosphere at 25° C. for 66 hours. The solvent was removed by evaporation under vacuum pressure. The residue was purified by flash silica gel chromatography. The column was eluted with CH2Cl2 +5% CH3OH, yielding a mixture of the 4'-α and 4'-β isomers of 3'-O-t-butyldimethylsilyl-4'-methylthymidine (13 mg, 0.035 mM) as a colorless oil. MS 371 (MH)+.
Name
3'-O-t-butyldimethylsilyl-4'-iodomethylthymidine
Quantity
26 mg
Type
reactant
Reaction Step One
Name
3'-O-t-butyldimethylsilyl-4'-methylthymidine
Quantity
13 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
15 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thymine
Reactant of Route 2
Thymine
Reactant of Route 3
Thymine
Reactant of Route 4
Thymine
Reactant of Route 5
Thymine
Reactant of Route 6
Thymine

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